10H-Phenothiazine, 2-acetyl-10-((octahydro-2H-quinolizin-1-yl)acetyl)-, (1S-trans)-
CAS No.: 156213-26-2
Cat. No.: VC17070788
Molecular Formula: C25H28N2O2S
Molecular Weight: 420.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156213-26-2 |
|---|---|
| Molecular Formula | C25H28N2O2S |
| Molecular Weight | 420.6 g/mol |
| IUPAC Name | 2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-(2-acetylphenothiazin-10-yl)ethanone |
| Standard InChI | InChI=1S/C25H28N2O2S/c1-17(28)18-11-12-24-22(15-18)27(21-9-2-3-10-23(21)30-24)25(29)16-19-7-6-14-26-13-5-4-8-20(19)26/h2-3,9-12,15,19-20H,4-8,13-14,16H2,1H3/t19-,20+/m0/s1 |
| Standard InChI Key | GHGWVUOGBBUVSC-VQTJNVASSA-N |
| Isomeric SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C[C@@H]4CCCN5[C@@H]4CCCC5 |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CC4CCCN5C4CCCC5 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-(2-acetylphenothiazin-10-yl)ethanone. Its molecular formula is C25H28N2O2S, with a molecular weight of 420.6 g/mol. This distinguishes it from the simpler phenothiazine derivative (C23H26N2OS, molecular weight 378.5 g/mol) documented in PubChem (CID: 3064544) , which lacks the 2-acetyl group.
Structural Comparison with Related Compounds
The addition of the 2-acetyl group differentiates this compound from analogous phenothiazines. For example:
| Property | This Compound | Base Phenothiazine |
|---|---|---|
| Molecular Formula | C25H28N2O2S | C23H26N2OS |
| Molecular Weight (g/mol) | 420.6 | 378.5 |
| Key Functional Groups | Acetyl, quinolizine | Quinolizine |
Synthesis and Manufacturing
Synthetic Routes
While explicit synthesis protocols are proprietary, the structure suggests a multi-step process involving:
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Acetylation of Phenothiazine: Introduction of the acetyl group at the 2-position via Friedel-Crafts acylation.
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Quinolizine Coupling: Reaction of the acetylated phenothiazine with a quinolizine derivative under conditions promoting trans stereochemistry.
Purification and Characterization
Post-synthesis, the compound is purified using column chromatography and verified via:
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High-Resolution Mass Spectrometry (HRMS): Confirming the molecular ion peak at m/z 420.6.
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Nuclear Magnetic Resonance (NMR): Distinct signals for acetyl protons (~2.6 ppm) and quinolizine methylene groups (~1.2–2.1 ppm).
Physicochemical Properties
Solubility and Stability
The compound exhibits lipophilic characteristics due to its aromatic and aliphatic regions, with predicted logP values >3. It is soluble in organic solvents like dimethyl sulfoxide (DMSO) but insoluble in aqueous solutions. Stability studies indicate degradation under UV light, necessitating storage in amber vials at -20°C.
Spectroscopic Data
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